molecular formula C13H15NO7 B1592200 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 194995-47-6

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Cat. No.: B1592200
CAS No.: 194995-47-6
M. Wt: 297.26 g/mol
InChI Key: BYKGARIWNYRANY-UHFFFAOYSA-N
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Description

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a nitrophenyl group, a carbonyl group, and an isobutyrate ester. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

  • Prodrug Development :
    • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a prodrug for delivering active therapeutic agents. It has been investigated for its potential in treating conditions associated with kallikrein inhibition, such as hereditary angioedema. The compound's structure allows for controlled release of the active moiety upon metabolic conversion, enhancing bioavailability and therapeutic efficacy .
  • Antidiabetic Research :
    • Recent studies have indicated that derivatives of isobutyric acid, including nitrophenyl compounds, exhibit antihyperglycemic effects through modulation of peroxisome proliferator-activated receptor gamma (PPARγ). In vitro assays demonstrated that these compounds can enhance insulin sensitivity, making them candidates for antidiabetic therapies .
  • Anticoagulant Properties :
    • Compounds similar to this compound have been explored for their anticoagulant effects, particularly in inhibiting blood coagulation pathways. This application is crucial for developing treatments for thrombotic disorders .

Biochemical Mechanisms

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. Its mechanism includes the modulation of kallikrein activity, which is pivotal in regulating vascular permeability and inflammation .
  • Molecular Docking Studies :
    • Computational studies have shown that the compound can interact favorably with target proteins such as PPARγ, suggesting a mechanism by which it may exert its biological effects. Molecular docking results indicated strong binding affinities, supporting its potential use in drug design .

Case Studies and Research Findings

StudyFocusFindings
Patent EP 3532057Kallikrein InhibitorsDemonstrated the effectiveness of this compound in treating hereditary angioedema through kallikrein inhibition .
PMC ArticleAntidiabetic ActivityShowed that nitro derivatives enhance insulin sensitivity via PPARγ modulation, indicating potential as antidiabetic agents .
Biochemical JournalAnticoagulant EffectsHighlighted the role of similar compounds in inhibiting coagulation pathways, suggesting therapeutic applications in thrombotic diseases .

Mechanism of Action

The mechanism of action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The ester group can be hydrolyzed by esterases, releasing the active components . These interactions can affect various biochemical pathways, making the compound useful in research and development .

Biological Activity

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group that may contribute to its biological effects. The compound's lipophilicity suggests good membrane permeability, which is crucial for its bioactivity.

Structural Formula

The structural formula can be represented as follows:

C13H15NO5\text{C}_{13}\text{H}_{15}\text{N}\text{O}_5

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound shows potential for oral bioavailability due to its lipophilic nature, which allows it to cross biological membranes effectively.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines, suggesting a possible anticancer mechanism .
  • Insulin Sensitization : In vitro assays have demonstrated that certain derivatives can increase the expression of GLUT-4 and PPARγ in adipocytes, indicating their role in enhancing insulin sensitivity .

Case Study 1: Anticancer Activity

A study involving a series of nitro compounds similar to this compound reported significant cytotoxic effects against human leukemia cells (HL-60). The study highlighted the importance of the nitro group in enhancing biological activity.

Case Study 2: Antidiabetic Potential

Another investigation focused on the antihyperglycemic effects of structurally related compounds. Results indicated that these compounds could modulate insulin signaling pathways effectively, making them candidates for further development as antidiabetic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnticancer, AntidiabeticPPARγ modulation ,
Nitro compound 2Strong antihyperglycemicInsulin sensitization
4-Chloro-6-hydroxynicotinic acidUnknownPotential biochemical interactions

Properties

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGARIWNYRANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597768
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194995-47-6
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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